molecular formula C18H13N3OS B2407981 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide CAS No. 313275-17-1

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide

Cat. No.: B2407981
CAS No.: 313275-17-1
M. Wt: 319.38
InChI Key: GYEFNNRCSCNMIB-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide is a synthetic small molecule featuring a benzimidazole core linked to a thiophene carboxamide group. This structure is designed for research applications, particularly in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure in pharmacology, known for its ability to interact with various biological targets . Compounds based on this core have demonstrated a wide spectrum of biological activities in scientific literature, including potential as enzyme inhibitors . For instance, structurally related benzimidazole-urea derivatives have been investigated as potent and selective inhibitors of kinases like CK1δ and CK1ε, which are involved in cell proliferation and circadian rhythm . Other benzimidazole derivatives have shown significant activity as alpha-amylase and alpha-glucosidase inhibitors, suggesting research value in metabolic disorder studies . The integration of the thiophene ring may further modulate the compound's electronic properties and binding affinity. This product is intended for non-human research purposes only. It is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the specific scientific literature for this compound to fully understand its physicochemical properties, mechanism of action, and specific research applications.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c22-18(16-10-5-11-23-16)21-13-7-2-1-6-12(13)17-19-14-8-3-4-9-15(14)20-17/h1-11H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEFNNRCSCNMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide typically involves the condensation of 2-aminobenzimidazole with 2-bromothiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Structural Characterization

The compound is synthesized through various chemical reactions involving benzimidazole derivatives and thiophene carboxamides. The synthesis typically involves the following steps:

  • Formation of Benzimidazole Derivative : The initial step includes the synthesis of 1H-benzimidazole derivatives, which serve as the core structure.
  • Coupling Reaction : The benzimidazole is then coupled with thiophene-2-carboxamide to form the target compound.

The structural characterization of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide is performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the molecular formula C22H16N3OSC_{22}H_{16}N_{3}OS .

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The anticancer potential of this compound has been explored extensively. Studies have demonstrated that it can inhibit the growth of several cancer cell lines, including:

  • Colorectal Carcinoma (HCT116) : Compounds derived from benzimidazole structures have shown IC50 values lower than standard chemotherapeutics like 5-Fluorouracil, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism is believed to involve inhibition of dihydrofolate reductase (DHFR), a key enzyme in purine metabolism, thus disrupting DNA synthesis in cancer cells .

Case Study 1: Antitubercular Activity

A study evaluated the antitubercular activity of related benzimidazole derivatives against Mycobacterium tuberculosis. Compounds were screened for their ability to inhibit key mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase. Notably, some derivatives exhibited significant in vivo efficacy in murine models .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of synthesized 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides. The study highlighted that certain compounds displayed remarkable inhibitory effects against a range of microbial pathogens, suggesting their potential as new antimicrobial agents .

Conclusion and Future Directions

This compound represents a promising scaffold in medicinal chemistry with applications in antimicrobial and anticancer therapies. Ongoing research aims to further elucidate its mechanisms of action and optimize its pharmacological profiles.

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to DNA or proteins, thereby inhibiting their function. The benzimidazole moiety is known to interact with tubulin, inhibiting its polymerization, which can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
  • 2-Phenyl substituted benzimidazole derivatives
  • N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-phenylmethanimine

Uniqueness

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide is unique due to the presence of both benzimidazole and thiophene moieties, which can impart distinct chemical and biological properties. The combination of these two heterocycles can enhance its potential as a therapeutic agent and its utility in various scientific applications .

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C22H16N4OSC_{22}H_{16}N_{4}OS and features a benzimidazole moiety, which is known for its pharmacological properties. The presence of thiophene and carboxamide groups contributes to its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. In vitro studies revealed that derivatives based on this structure exhibited IC50 values as low as 0.71 µM, indicating potent inhibition .
  • Anticancer Activity : Research indicates that compounds in this class can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). For instance, one study reported that a related benzimidazole derivative significantly suppressed tumor growth in vivo .

Biological Activities

The compound exhibits a range of biological activities:

  • Anticancer Properties :
    • Studies have demonstrated that related compounds can reduce tumor cell proliferation and induce cell death through apoptosis mechanisms.
    • A notable study found that certain derivatives showed significant cytotoxicity against glioblastoma cell lines with IC50 values around 45.2 µM .
  • Antidiabetic Effects :
    • The compound has shown promise as an α-glucosidase inhibitor, which can help manage blood sugar levels in diabetic patients. In vivo studies indicated significant hypoglycemic effects comparable to established drugs like acarbose .
  • Anti-inflammatory Activity :
    • Some derivatives have demonstrated anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases .

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

StudyFindingsReference
In vitro study on α-glucosidase inhibitionIC50 values of 0.71 µM for the most potent derivative
Anticancer activity in MCF-7 cellsInduced apoptosis and reduced tumor growth in vivo
Anti-inflammatory effectsSignificant reduction in inflammation markers

Q & A

Q. What are optimal synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide?

The compound is typically synthesized via Claisen-Schmidt condensation using equimolar mixtures of thiophene-2-carboxamide derivatives and substituted benzimidazoles. Key steps include:

  • Refluxing in ethanol (15–20 mL) with piperidine as a catalyst for 3–4 hours.
  • Addition of ortho-phenylenediamine and acetic acid, followed by extended reflux (7–8 hours) for cyclization.
  • Purification via ethanol recrystallization, yielding 64–72% depending on substituents .
  • Reaction monitoring by TLC ensures completion.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Confirms functional groups (e.g., amide C=O at ~1670 cm⁻¹, NH stretches at 3300–3400 cm⁻¹) .
  • ¹H NMR : Identifies aromatic protons (δ 7.4–8.5 ppm), methyl groups (δ 2.3–2.6 ppm), and NH signals (δ 10–12 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z = 554 [M]⁺ for derivatives) .
  • Elemental analysis : Matches calculated vs. observed C/H/N ratios (e.g., ±0.03% deviation) .

Q. How are purity and stability assessed during synthesis?

  • TLC monitoring ensures reaction progress and intermediate purity.
  • Melting point analysis (e.g., 144–212°C for derivatives) confirms crystallinity .
  • Stability is tested under ambient and accelerated conditions (e.g., humidity, heat) via HPLC to detect degradation products .

Advanced Research Questions

Q. How do substituents influence bioactivity and structural stability?

  • Electron-withdrawing groups (e.g., -Br, -Cl) enhance thermal stability (higher melting points: 210–212°C) but may reduce solubility .
  • Methoxy groups improve bioavailability by increasing lipophilicity (e.g., C34H28N6O2S derivatives show enhanced cellular uptake) .
  • Thiophene vs. benzothiazole moieties alter π-π stacking interactions, affecting binding to biological targets like kinases .

Q. What strategies resolve contradictions in spectral data or crystallographic results?

  • X-ray crystallography (e.g., Acta Cryst. E70 data) clarifies bond angles and dihedral discrepancies (e.g., 8.5–15.4° between aromatic rings) .
  • DFT calculations predict NMR shifts and optimize geometries for comparison with experimental data .
  • Multi-technique validation : Cross-referencing IR, NMR, and mass spectra reduces ambiguity in functional group assignments .

Q. How is the compound’s mechanism of action studied in anticancer research?

  • In vitro assays : MTT tests on cancer cell lines (e.g., IC50 values for HepG2 or MCF-7) .
  • Target identification : Molecular docking (e.g., with PARP-1 or tubulin) predicts binding affinity .
  • Pathway analysis : Western blotting for apoptosis markers (e.g., Bcl-2, Bax) and cell cycle regulators (e.g., cyclin D1) .

Q. What methodologies optimize yield in large-scale synthesis?

  • Solvent selection : DMSO improves solubility of intermediates vs. ethanol, reducing reaction time .
  • Catalyst screening : (NH₄)₂S₂O₈ increases coupling efficiency (50% yield in DMSO at 60°C) .
  • Flow chemistry : Continuous reactors enhance reproducibility and scalability for industrial applications .

Data Contradiction and Analysis

Q. How to address variability in reaction yields (e.g., 64–72%)?

  • Parameter optimization : Adjust reflux time (4–8 hours) and catalyst loading (piperidine vs. acetic acid ratios) .
  • Byproduct analysis : HPLC-MS identifies side products (e.g., unreacted aldehydes) to refine stoichiometry .

Q. Why do NMR spectra show unexpected splitting or shifts?

  • Tautomerism : Benzimidazole NH protons (δ 12.2 ppm) may exhibit dynamic exchange, resolved via variable-temperature NMR .
  • Solvent effects : DMSO-d6 vs. CDCl3 shifts aromatic protons; mixed solvents (DMSO+CDCl3) mitigate aggregation .

Methodological Resources

  • Synthetic Protocols : (Claisen-Schmidt), (DMSO-based coupling).
  • Analytical Tools : (X-ray), (Hirshfeld surface analysis).
  • Biological Assays : (anticancer pathways), (docking studies).

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